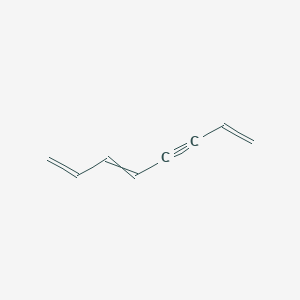
1,3,7-Octatrien-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Octatrien-5-yne, also known as OOT, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. This compound is a conjugated enyne, which means that it contains both double and triple bonds in its molecular structure. OOT has been studied extensively for its chemical and biological properties, including its potential as a diagnostic tool for cancer and other diseases.
作用機序
The mechanism of action of 1,3,7-Octatrien-5-yne is complex and not fully understood. It is thought to interact with cellular membranes and proteins, altering their structure and function. 1,3,7-Octatrien-5-yne has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have therapeutic potential for cancer treatment.
生化学的および生理学的効果
Studies have shown that 1,3,7-Octatrien-5-yne can have both biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1,3,7-Octatrien-5-yne has also been shown to modulate the activity of enzymes involved in cellular metabolism and signaling pathways, suggesting that it may have broader effects on cellular function.
実験室実験の利点と制限
One advantage of using 1,3,7-Octatrien-5-yne in lab experiments is its fluorescent properties, which make it a useful tool for detecting and monitoring biological processes. However, its complex molecular structure and synthesis method can make it difficult to obtain in high purity and quantity. Additionally, its potential toxicity and limited solubility in water can pose challenges for its use in biological systems.
将来の方向性
There are many potential future directions for 1,3,7-Octatrien-5-yne research. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of focus is the development of new applications for 1,3,7-Octatrien-5-yne, such as its use as a biosensor for detecting specific molecules or as a therapeutic agent for cancer treatment. Additionally, further investigation is needed to fully understand the mechanism of action of 1,3,7-Octatrien-5-yne and its effects on cellular function.
合成法
The synthesis of 1,3,7-Octatrien-5-yne involves a multi-step process that requires specialized equipment and expertise. One commonly used method involves the reaction of 1,3-butadiene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group to yield 1,3,7-Octatrien-5-yne. Other methods involve the use of different starting materials and reaction conditions, but all require careful control of reaction parameters to ensure high yields and purity.
科学的研究の応用
1,3,7-Octatrien-5-yne has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting cancer cells. 1,3,7-Octatrien-5-yne has been shown to selectively bind to cancer cells and emit a fluorescent signal upon excitation with light, making it a promising tool for early diagnosis and monitoring of cancer progression. Other potential applications include the use of 1,3,7-Octatrien-5-yne as a biosensor for detecting specific molecules or as a catalyst for chemical reactions.
特性
CAS番号 |
16607-77-5 |
|---|---|
製品名 |
1,3,7-Octatrien-5-yne |
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC名 |
octa-1,3,7-trien-5-yne |
InChI |
InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3-5,7H,1-2H2 |
InChIキー |
DYQVQSUVEDCHDD-UHFFFAOYSA-N |
SMILES |
C=CC=CC#CC=C |
正規SMILES |
C=CC=CC#CC=C |
同義語 |
1,3,7-Octatrien-5-yne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





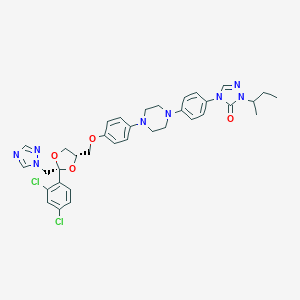
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


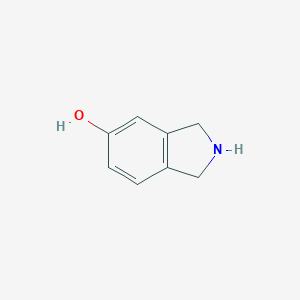
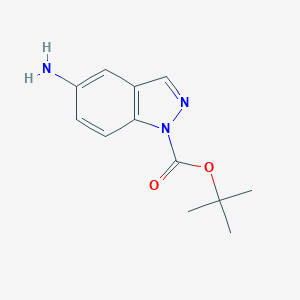
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
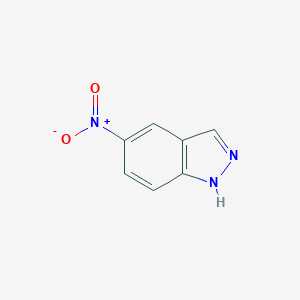
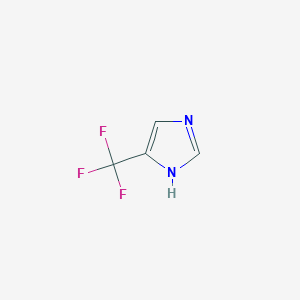
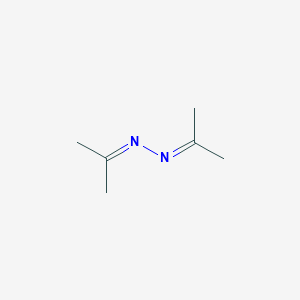
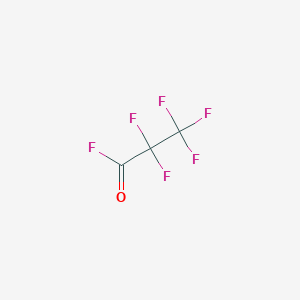
![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)